7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
The compound “7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a type of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative . These compounds are known for their antitumor activity and have been studied as potential CDK2 inhibitors .
Synthesis Analysis
The synthesis of similar compounds involves a Dimroth rearrangement . This process involves the heterocyclization of a precursor compound with CS2 via a base-catalyzed reaction . The resulting tricyclic framework can then be converted to the desired S-alkylated derivatives through treatment with various alkyl halides .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using 1H and 13C NMR spectroscopy . The number of hydrogens and carbons, as well as their chemical shifts, can be deduced from these spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Dimroth rearrangement . This rearrangement is a key step in the synthesis of these compounds, leading to the formation of the tricyclic framework .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques, including 1H and 13C NMR .Scientific Research Applications
Synthesis and Structural Analysis
- Research has developed methods for synthesizing a range of heterocyclic compounds, including pyrazolo and triazolopyrimidine derivatives, which are structurally related to "7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine". These compounds have been studied for their antimicrobial properties, indicating a potential application in developing new antimicrobial agents (Mabkhot et al., 2016).
- Another research focus has been on the tritium labeling of SCH 58261, a closely related compound, to study its binding to A2A adenosine receptors, highlighting its application in receptor characterization and drug development (Baraldi et al., 1996).
Biological Activities and Applications
- The study of pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl moiety has revealed significant analgesic and anti-inflammatory activities. These findings suggest the potential of such compounds in the development of new therapeutic agents for pain and inflammation management (Shaaban et al., 2008).
- Novel pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines have been synthesized, demonstrating the versatility of this chemical framework for generating compounds with potentially valuable biological activities (Shawali et al., 2008).
Antimicrobial and Antiviral Research
- The green synthesis of pyrazolo[1,5-a]pyrimidines and related compounds has shown competitive antimicrobial activities, indicating their usefulness in addressing drug-resistant microbial infections (Abdelhamid et al., 2016).
- A study on the synthesis and molecular docking of novel pyrimidine derivatives against COVID-19 revealed promising antiviral activities, suggesting the role of such compounds in combating viral infections, including SARS-CoV-2 (Alamshany et al., 2023).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the alteration of cell cycle progression and the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This results in cell growth arrest at the G0-G1 stage . The downstream effect of this is the induction of apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Future Directions
The future directions for these compounds involve further investigations into their potential as CDK2 inhibitors . This includes further biological and molecular modeling investigations . In addition, the development of new synthetic routes and the exploration of other potential biological activities are areas of ongoing research .
Biochemical Analysis
Biochemical Properties
7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has been found to interact with CDK2, a cyclin-dependent kinase . CDK2 is a key component in cell proliferation, and its inhibition is an appealing target for cancer treatment . The compound’s interaction with CDK2 has been shown to significantly inhibit the growth of several cell lines .
Cellular Effects
The effects of this compound on cellular processes are significant. It has been shown to alter cell cycle progression and induce apoptosis within HCT cells . This suggests that the compound may have a profound impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with CDK2 . This binding inhibits the activity of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound has a significant inhibitory effect on cell growth over time .
Properties
IUPAC Name |
10-(2,4-dimethylphenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-15-8-10-19(16(2)12-15)28-21-18(13-24-28)22-25-20(26-27(22)14-23-21)11-9-17-6-4-3-5-7-17/h3-8,10,12-14H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHIRAUUFRLXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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